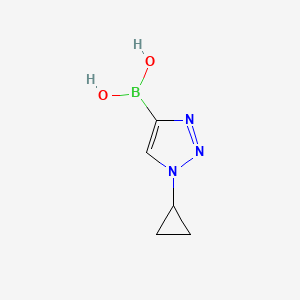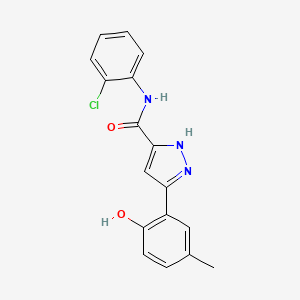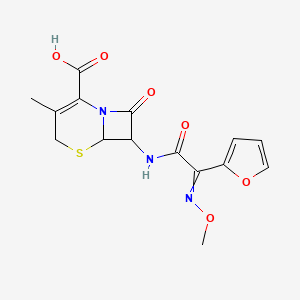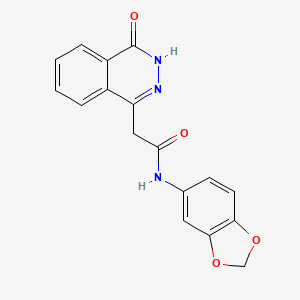![molecular formula C23H36N6O6 B14093881 N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CamA-IN-1 is a specific inhibitor of DNA adenine methyltransferase (CamA) from Clostridioides difficile. This compound has shown significant potential in the research of Clostridioides difficile infections (CDI) due to its inhibitory properties with IC50 and Kd values of 0.4 μM and 0.2 μM, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CamA-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CamA-IN-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CamA-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for modifying the compound to enhance its inhibitory properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of CamA-IN-1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving CamA-IN-1 are typically derivatives with enhanced inhibitory properties against CamA. These derivatives are tested for their efficacy in inhibiting DNA adenine methyltransferase activity .
Wissenschaftliche Forschungsanwendungen
CamA-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of DNA adenine methyltransferase and to develop new inhibitors with improved properties
Biology: Helps in understanding the role of DNA methylation in bacterial sporulation and persistence
Medicine: Potential therapeutic agent for treating Clostridioides difficile infections by inhibiting the methyltransferase activity essential for bacterial survival
Industry: Can be used in the development of new antimicrobial agents and in the study of bacterial resistance mechanisms
Wirkmechanismus
CamA-IN-1 exerts its effects by specifically inhibiting the DNA adenine methyltransferase (CamA) in Clostridioides difficile. This inhibition prevents the methylation of adenine residues in DNA, which is crucial for bacterial sporulation and persistence. The molecular targets include the active site of CamA, where CamA-IN-1 binds and blocks the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Analogs: Compounds like 6e and 7, which are also inhibitors of DNA adenine methyltransferase.
Protein Arginine Methyltransferase Inhibitors: Compounds that inhibit similar methyltransferases but with different specificities.
Uniqueness
CamA-IN-1 is unique due to its high specificity and potency against Clostridioides difficile DNA adenine methyltransferase. It has shown greater efficacy compared to other adenosine analogs and protein arginine methyltransferase inhibitors, making it a valuable tool in the study and treatment of Clostridioides difficile infections .
Eigenschaften
Molekularformel |
C23H36N6O6 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
tert-butyl 4-[3-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17-,18-,21-/m1/s1 |
InChI-Schlüssel |
NYCVBKCHESHFLR-QTQZEZTPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)


![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)
![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)
